1,1'-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in various fields of science and industry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves a multi-step process. One effective method for preparing triazolothiadiazines is through the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method yields the desired compound with high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.
Chemical Reactions Analysis
1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide. These reactions typically occur under controlled conditions, and the major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This dual inhibition mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can be compared with other triazolothiadiazine derivatives, such as:
- 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 6-(4-methylphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the bromophenyl and phenyl groups in 1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone contributes to its distinct pharmacological profile and potential applications.
Properties
Molecular Formula |
C20H15BrN4O2S |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H15BrN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
LTZCZTMKRQLOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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